molecular formula C10H8N4S B12232334 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile

Cat. No.: B12232334
M. Wt: 216.26 g/mol
InChI Key: AZFXXVUZJGCSPH-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety through a sulfanyl methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the triazole attacks the chloromethyl group of the benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The triazole ring can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The triazole ring is known to interact with heme proteins, which are involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4H-1,2,4-triazol-4-yl)methyl]benzonitrile
  • 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid
  • 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzamide

Uniqueness

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile is unique due to the presence of both a nitrile group and a triazole ring, which confer distinct chemical reactivity and biological activity. The sulfanyl linkage further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C10H8N4S/c11-5-8-1-3-9(4-2-8)6-15-10-12-7-13-14-10/h1-4,7H,6H2,(H,12,13,14)

InChI Key

AZFXXVUZJGCSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)C#N

Origin of Product

United States

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